molecular formula C11H14 B1357586 3-(3,4-Dimethylphenyl)-1-propene CAS No. 42918-23-0

3-(3,4-Dimethylphenyl)-1-propene

Cat. No.: B1357586
CAS No.: 42918-23-0
M. Wt: 146.23 g/mol
InChI Key: KBSAWXFUQFSLNB-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1-propene is an organic compound characterized by a propene group attached to a 3,4-dimethylphenyl ring

Biochemical Analysis

Biochemical Properties

3-(3,4-Dimethylphenyl)-1-propene plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to influence the function of cells by modulating the activity of signaling molecules such as kinases and phosphatases. Additionally, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Furthermore, this compound can influence gene expression by binding to transcription factors and modifying their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, which may have different biological activities. The temporal effects also include changes in the compound’s ability to modulate enzyme activity and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can cause cellular damage and disrupt normal physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These pathways involve the oxidation and reduction of the compound, leading to the formation of various metabolites. The interaction with enzymes and cofactors in these pathways can affect metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are critical for its biological activity and its ability to modulate cellular processes .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization within subcellular structures can influence the compound’s interactions with enzymes and other biomolecules, thereby modulating its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-1-propene typically involves the alkylation of 3,4-dimethylphenyl derivatives. One common method is the reaction of 3,4-dimethylphenylmagnesium bromide with allyl bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the coupling reactions. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Hydrogenation of the double bond results in the formation of 3-(3,4-dimethylphenyl)propane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Epoxides, alcohols, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1-propene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-1-propene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethylphenyl)-2-propene: Similar structure but with a different position of the double bond.

    3-(3,4-Dimethylphenyl)-1-butene: Longer carbon chain with similar functional groups.

    3-(3,4-Dimethylphenyl)-1-propyne: Triple bond instead of a double bond.

Uniqueness

3-(3,4-Dimethylphenyl)-1-propene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1,2-dimethyl-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-4-5-11-7-6-9(2)10(3)8-11/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSAWXFUQFSLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600126
Record name 1,2-Dimethyl-4-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42918-23-0
Record name 1,2-Dimethyl-4-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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